Product packaging for 4-Fluoropyrimidine-2,5-diamine(Cat. No.:CAS No. 7542-39-4)

4-Fluoropyrimidine-2,5-diamine

Cat. No.: B12911525
CAS No.: 7542-39-4
M. Wt: 128.11 g/mol
InChI Key: MNRBDLANUUMWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoropyrimidine-2,5-diamine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a pyrimidine ring structure substituted with fluorine and two amine groups, a core scaffold found in many biologically active molecules. While the specific biological data for this compound is limited in the public domain, its structure is closely related to other 5-substituted-2,4-diaminopyrimidines, which are recognized as powerful scaffolds in anticancer agent development . The incorporation of fluorine atoms into pyrimidine rings is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity . Researchers investigate such fluorinated pyrimidine-diamines as potential key intermediates for synthesizing more complex molecules. These intermediates can be used to develop compounds that target essential biological pathways. For instance, some related diaminopyrimidine derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS), representing a combined cytostatic and cytotoxic mechanism of action that is valuable in cancer chemotherapy research . Other analogs have been designed and evaluated for their antiproliferative activity, with studies showing they can induce cell cycle arrest and apoptosis in cancer cell lines . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FN4 B12911525 4-Fluoropyrimidine-2,5-diamine CAS No. 7542-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7542-39-4

Molecular Formula

C4H5FN4

Molecular Weight

128.11 g/mol

IUPAC Name

4-fluoropyrimidine-2,5-diamine

InChI

InChI=1S/C4H5FN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9)

InChI Key

MNRBDLANUUMWDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)F)N

Origin of Product

United States

Biological Activities and Pre Clinical Mechanistic Investigations of 4 Fluoropyrimidine 2,5 Diamine Derivatives

Enzyme Inhibition Studies

Derivatives of the 4-fluoropyrimidine-2,5-diamine scaffold have been the subject of significant investigation in medicinal chemistry due to their potential as inhibitors of various protein kinases, which are key regulators of cellular processes. The following sections detail the enzymatic inhibition profiles of these compounds against several important kinase targets.

Kinase Inhibition Profiles

Protein Kinase C Theta (PKCθ) is a crucial enzyme in T-cell signaling pathways, making it an attractive therapeutic target for T-cell-mediated diseases. A series of 2,4-diamino-5-fluoropyrimidine derivatives have been synthesized and evaluated for their ability to inhibit PKCθ. In one study, researchers focused on optimizing these derivatives to mitigate undesirable drug-drug interactions and P-glycoprotein (P-gp) liability. Through systematic structural modifications, compound 14f was identified as a potent PKCθ inhibitor with an IC50 of 21 nM. This compound also demonstrated significantly reduced time-dependent inhibition of CYP3A4 and was not a substrate for P-gp, indicating a more favorable drug metabolism and pharmacokinetic profile.

CompoundPKCθ IC50 (nM)
14f21

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their dysregulation is often associated with cancer, making them a key target for anticancer drug development. A novel pyrimidine-2,4-diamine derivative has been shown to inhibit the activity of the spindle assembly checkpoint (SAC) by directly targeting Aurora kinases. This compound was found to have a direct inhibitory effect on Aurora B kinase both in vitro and in cells, and it also targets Aurora A kinase. The inhibition of these kinases by the 5-fluoro-2-N,4-N-diphenylpyrimidine-2,4-diamine derivative leads to disruptions in the mitotic spindle architecture, premature mitotic exit, and ultimately, suppression of cancer cell viability mdpi.com.

In a separate study, a series of 2,4-diaminopyrimidine (B92962) derivatives were synthesized and evaluated for their inhibitory activity against Aurora kinases. While these were not all explicitly 5-fluoro derivatives, the synthetic route often starts from 2,4-dichloro-5-fluoropyrimidine (B19854), indicating the relevance of this scaffold. One of the synthesized compounds, 11c , exhibited high selectivity for Aurora A over Aurora B, with an IC50 of 0.11 μM for Aurora A. This selectivity is a desirable trait in the development of targeted cancer therapies.

CompoundTarget KinaseIC50 (μM)
5-fluoro-2-N,4-N-diphenylpyrimidine-2,4-diamineAurora A, Aurora BNot specified
11cAurora A0.11

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. It plays a significant role in both normal hematopoiesis and cancer cell proliferation. Despite a thorough search of the scientific literature, no studies were found that specifically investigate the inhibitory activity of this compound derivatives against Deoxycytidine Kinase. Research on dCK inhibitors has primarily focused on other chemical scaffolds.

AXL is a receptor tyrosine kinase that is often overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance. A series of diphenylpyrimidine-diamine derivatives were designed and synthesized as novel AXL inhibitors. Within this series, compound m16 demonstrated the highest enzymatic inhibitory potency with an IC50 of 5 nM. Another compound from an early lead optimization, 5a , also showed excellent AXL kinase inhibitory activity. These findings highlight the potential of the pyrimidine-diamine scaffold in developing potent AXL inhibitors for cancer therapy.

CompoundAXL IC50 (nM)
m165
5aPotent (exact value not specified)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the growth of several types of cancer. A novel series of 2,4-dianilino-5-fluoropyrimidine derivatives were designed and synthesized to explore their potential as ALK inhibitors. Many of the synthesized compounds showed good inhibitory activities against ALK. The most potent compound in this series, 6f , demonstrated significant activity against both wild-type ALK and a crizotinib-resistant mutant form of the enzyme. In cell-based assays, compound 6f was found to be six times more active than the established ALK inhibitor, crizotinib (B193316) nih.gov.

CompoundTargetActivity
6fWild-type ALK, Crizotinib-resistant mutant ALKGood inhibitory activity; 6x more active than crizotinib in cell-based assay nih.gov
Janus Kinase (JAK) Pathway Inhibition (e.g., Jak2)

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. otavachemicals.com Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs). otavachemicals.com The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs established JAK2 as a key therapeutic target. nih.gov

Within this context, derivatives incorporating a 5-fluoropyrimidine (B1206419) moiety have been developed as potent JAK2 inhibitors. A notable example is AZD1480 , chemically identified as 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. nih.govnih.gov This compound was identified as a potent inhibitor of the JAK/STAT pathway. nih.gov Preclinical studies demonstrated that AZD1480 effectively inhibits the signaling and proliferation of cell lines carrying the JAK2 V617F mutation and shows in vivo efficacy in relevant tumor models. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9, CDK4/6)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental to the regulation of the cell cycle and gene transcription. rsc.org Their aberrant activity is a common feature in cancer, making them attractive targets for therapeutic intervention.

CDK2 and CDK9 Inhibition

Research has led to the design and synthesis of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of both CDK2 and CDK9. rsc.orgnih.gov CDK2, in complex with cyclin E, is crucial for the G1/S phase transition, while CDK9, complexed with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription. rsc.org

A series of these compounds demonstrated significant inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. rsc.org The inhibitory potency of these derivatives was found to correlate well with their cytotoxicity against various tumor cell lines. rsc.org Docking studies have provided insights into the binding modes of these compounds, aiding in further structural optimization. rsc.org

CompoundSubstituent (R¹)Substituent (R²)CDK2/cyclin E1 IC₅₀ (µM)CDK9/cyclin T1 IC₅₀ (µM)
6d4-OCH₃3-Cl0.140.08
9a4-OCH₃2-F0.290.10
9g4-OCH₃3-CF₃0.140.04
9h4-OCH₃3-OCF₃0.170.06

CDK4/6 Inhibition

CDK4 and CDK6, in conjunction with D-type cyclins, control the G1-S phase checkpoint of the cell cycle. nih.gov Selective CDK4/6 inhibitors have been successfully developed for the treatment of certain types of breast cancer. nih.gov While various pyrimidine-based scaffolds have been explored for CDK4/6 inhibition, specific research detailing the activity of this compound derivatives against CDK4/6 is not extensively covered in the reviewed literature.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, EGFR, PDGFR)

Receptor tyrosine kinases are cell surface receptors that play pivotal roles in cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a key factor in cancer progression and angiogenesis.

While direct studies on this compound derivatives are limited, related diaminopyrimidine and fluorinated pyrimidine (B1678525) scaffolds have shown activity against key RTKs. For instance, N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against resistance-conferring mutations. nih.gov Furthermore, a 4-amino-furo[2,3-d]pyrimidine derivative containing a fluorinated phenylurea moiety was found to possess strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2, another kinase involved in angiogenesis. researchgate.net These findings suggest that the broader diaminopyrimidine scaffold is a viable starting point for developing RTK inhibitors. However, specific data on this compound derivatives as inhibitors of VEGFR-2, EGFR, or Platelet-Derived Growth Factor Receptor (PDGFR) are not detailed in the available literature.

Other Enzyme Inhibition

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govnih.gov Fluoropyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a cornerstone of chemotherapy and function primarily as TS inhibitors. researchgate.net The mechanism involves intracellular conversion to the active metabolite fluorodeoxyuridine monophosphate (FdUMP). nih.gov FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which inhibits the enzyme's function, leading to a "thymineless death" in rapidly dividing cancer cells. nih.gov Given this well-established mechanism, derivatives of this compound are rationally expected to exhibit TS inhibitory activity following metabolic activation to an FdUMP analogue. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons. rsc.org Tumor-associated isoforms, particularly CA IX and CA XII, are expressed in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis. A novel series of pyrimidine derivatives incorporating a 5-fluorouracil (5-FU) moiety has been designed and evaluated as inhibitors of human CAs. rsc.org These compounds demonstrated potent and selective inhibitory action against the tumor-associated isoforms CA IX and CA XII over the cytosolic, off-target isoforms CA I and II. rsc.org For example, certain sulfonamide derivatives showed inhibition constants (Kᵢs) in the low nanomolar range against CA IX (0.47–44.7 nM) and CA XII (2.9–83.1 nM). rsc.org

Antioxidant and Antimicrobial Activities

The biological activities of pyrimidine derivatives extend to potential antioxidant and antimicrobial effects. Various pyrimidine-based compounds have been synthesized and evaluated for their ability to scavenge free radicals or inhibit the growth of pathogenic microbes. nih.govnih.gov For instance, studies on 4,5-dihydropyrimidine derivatives have reported antimicrobial actions against both bacterial and fungal strains. Similarly, other pyrimidine derivatives have been screened for their antioxidant properties using assays such as the DPPH radical scavenging method. nih.gov

However, while the broader class of pyrimidine compounds has been a subject of such investigations, specific research focused on the antioxidant and antimicrobial properties of this compound derivatives is not prominently featured in the reviewed scientific literature.

Evaluation of Antioxidant Properties

Derivatives of pyrimidine have been the subject of numerous studies to assess their antioxidant capabilities. The inclusion of a fluorine atom, a key feature of the parent compound this compound, is recognized in medicinal chemistry for its potential to enhance pharmacological activity nih.gov. The antioxidant activity of pyrimidine derivatives is often attributed to their ability to donate electrons, thereby neutralizing reactive free radicals ijpsonline.com.

Various assays have been employed to quantify these properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common methods used. For instance, certain chromenopyrimidinethione derivatives have demonstrated potent activity in both DPPH and ABTS methods ijpsonline.com. Similarly, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated using DPPH, nitric oxide (NO), and H2O2 scavenging methods, with some compounds showing IC50 values comparable to the standard antioxidant, ascorbic acid ijpsonline.com. Thiamine (Vitamin B1), which contains a pyrimidine ring, exhibits antioxidant activity by donating hydrogen ions from its pyrimidine and thiazole rings to reactive oxygen species (ROS) ijpsonline.com. While direct data on this compound is limited, the broader class of pyrimidine derivatives consistently shows promise as antioxidant agents researchgate.netmdpi.comnih.gov.

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

Compound Class Assay Potency (IC50) Reference
1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidines DPPH 16.35 - 17.70 mg/ml ijpsonline.com
Chromenopyrimidinethiones DPPH & ABTS 21.28 - 72.98 µg/ml ijpsonline.com
Pyrido[2,3-d]pyrimidine Derivative 2a LOX Inhibition 42 µM mdpi.comnih.gov
Pyrido[2,3-d]pyrimidine Derivative 2f LOX Inhibition 47.5 µM mdpi.comnih.gov

Note: This table presents data for structurally related pyrimidine derivatives to illustrate the antioxidant potential of the general scaffold.

Assessment of Antimicrobial Efficacy

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents nih.govresearchgate.net. Fluorinated pyrimidine derivatives, in particular, have been explored for their efficacy against a range of microbial pathogens nih.gov. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have demonstrated that novel pyrimidine and pyrimidopyrimidine analogs exhibit excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus flavus nih.gov. For example, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine moiety showed potent antibacterial activity against Gram-positive bacteria, with one compound exhibiting an MIC value of 0.25–1 µg/mL, which is significantly more potent than the commercial antibiotic linezolid nih.gov. Similarly, other pyrimidine derivatives have shown strong antibacterial efficacy against S. aureus (MIC = 16.26 μg/ml) and B. subtilis and E. coli (MIC = 17.34 μg/ml) researchgate.net. The broad-spectrum potential of these compounds highlights their importance in the search for new treatments for infectious diseases chemrxiv.orgmdpi.com.

Table 2: Antimicrobial Efficacy of Selected Pyrimidine Derivatives

Compound Class/Derivative Target Organism Activity (MIC) Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) Gram-positive bacteria 0.25 - 1 µg/mL nih.gov
Pyrimidine Derivative S1 Staphylococcus aureus 16.26 µg/ml researchgate.net
Pyrimidine Derivative S7 Bacillus subtilis & Escherichia coli 17.34 µg/ml researchgate.net
Pyrimidine Derivative S7 Aspergillus niger 17.34 µg/ml researchgate.net

Note: This table includes data from various pyrimidine derivatives to showcase the antimicrobial potential associated with this chemical class.

Cellular and Molecular Mechanism Elucidation

Modulation of Cell Signaling Pathways (e.g., Integrin-Activated Signal Transduction, FAK-Mediated Pathways)

Recent research has uncovered that 2,4-diaminopyrimidine derivatives, a class encompassing the core structure of this compound, can function as potent inhibitors of Focal Adhesion Kinase (FAK) nih.gov. FAK is a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival by integrating signals from integrins and growth factor receptors nih.gov.

A study focused on esophageal squamous cell carcinoma (ESCC) identified a 2,4-diaminopyrimidine derivative, MY-1576, as a highly potent FAK inhibitor. This compound was shown to effectively down-regulate the autophosphorylation of FAK in vivo nih.gov. A significant downstream effect of FAK inhibition by this compound class is the activation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. By inhibiting FAK, these derivatives impede the function of the Hippo pathway effectors YAP/TAZ, which are often overactive in cancer and promote cell growth and survival nih.gov. This dual action of FAK inhibition and subsequent Hippo pathway activation presents a promising strategy for cancer therapy nih.gov.

While FAK is a key component of integrin-mediated signaling, specific studies directly detailing the modulation of the broader integrin-activated signal transduction cascade by this compound derivatives are not extensively available in the reviewed literature. PtdIns(4,5)P2 is known to regulate the function of several focal adhesion-associated molecules, influencing integrin-mediated adhesion and force coupling embopress.org. However, a direct mechanistic link to the specific compound class has not been established.

Inhibition of Cellular Processes (e.g., Cell Proliferation, Angiogenesis)

A significant body of research points to the potent anti-proliferative activity of 2,4-diaminopyrimidine derivatives against various cancer cell lines nih.govnih.govmdpi.combohrium.com. For example, one novel 2,4-diamino-5-methyleneaminopyrimidine derivative, compound 7i, demonstrated marked inhibition of cell proliferation in HCT116, HT-29, MCF-7, and HeLa cancer cells, with IC50 values significantly lower than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) nih.govbohrium.com. This indicates a powerful cytostatic or cytotoxic effect on cancer cells.

In addition to curbing proliferation, pyrimidine derivatives have been investigated for their anti-angiogenic properties nih.gov. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis nih.govusuhs.edunih.gov. Fluorination of bioactive molecules has been shown to have a beneficial effect on their ability to inhibit angiogenesis nih.govusuhs.edunih.gov. Studies on fluorinated thalidomide derivatives, for instance, have demonstrated that fluorination of the phthalimide moiety enhances anti-angiogenic activity, as measured by assays such as the inhibition of endothelial cell tube formation nih.govusuhs.edunih.gov. Although not directly focused on this compound, these findings suggest that the fluoro-substituted pyrimidine core could contribute to anti-angiogenic effects, a key mechanism for halting tumor progression semanticscholar.org.

Table 3: Anti-proliferative Activity of Selected 2,4-Diaminopyrimidine Derivatives

Compound Cell Line Potency (IC50) Reference
Compound 7i HCT116 (Colon Cancer) 4.93 µM nih.govbohrium.com
Compound 7i HT-29 (Colon Cancer) 5.57 µM nih.govbohrium.com
Compound 7i MCF-7 (Breast Cancer) 8.84 µM nih.govbohrium.com
Compound 7i HeLa (Cervical Cancer) 14.16 µM nih.govbohrium.com
Thienopyrimidine 2 MCF-7 (Breast Cancer) 0.013 µM nih.gov
Thienopyrimidine 2 MDA-MB-231 (Breast Cancer) 0.056 µM nih.gov

Note: This table highlights the potent anti-proliferative effects of various diaminopyrimidine derivatives on different cancer cell lines.

Induction of Apoptosis

The anti-cancer effects of fluoropyrimidine derivatives are often mediated by their ability to induce apoptosis, or programmed cell death nih.govbohrium.com. Mechanistic studies have shown that these compounds can trigger apoptosis through multiple pathways. One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells nih.gov. This increase in oxidative stress can lead to mitochondrial dysfunction, a central event in the apoptotic cascade nih.govmdpi.com.

The disruption of mitochondrial function results in the release of pro-apoptotic factors and the activation of caspases, which are the executioner enzymes of apoptosis. Specifically, the activation of caspase-3 has been observed following treatment with fluoropyrimidine-based agents nih.gov. Furthermore, studies on 2,4-diamino-5-methyleneaminopyrimidine derivatives have confirmed their ability to induce cell cycle arrest and trigger apoptosis in a concentration-dependent manner in cancer cells nih.govbohrium.com. This programmed cell death is a critical endpoint for the efficacy of many chemotherapeutic agents.

Impact on Degranulation Processes

Based on a review of the available scientific literature, there is currently no specific information detailing the impact of this compound or its derivatives on cellular degranulation processes, such as that seen in mast cells nih.govnih.govfrontiersin.org. This area remains uninvestigated in the context of this particular class of compounds.

Despite a comprehensive search of publicly available scientific literature, no research specifically detailing the biological activities and pre-clinical mechanistic investigations of this compound derivatives in the context of WDR5-MLL1 interaction modulation could be identified.

The interaction between WD-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) is a critical component in the regulation of gene expression and has been identified as a promising target for therapeutic intervention, particularly in certain types of leukemia. Research in this area has led to the development of various small molecule inhibitors that aim to disrupt this protein-protein interaction.

However, the existing body of research primarily focuses on other chemical scaffolds. These include, but are not limited to, peptidomimetics and various heterocyclic compounds. While derivatives of pyrimidine are common in medicinal chemistry and have been investigated as inhibitors for a range of biological targets, the specific compound "this compound" and its analogues have not been described in the literature as modulators of the WDR5-MLL1 interaction.

Therefore, at present, there are no detailed research findings or data tables available to populate the requested section on the WDR5-MLL1 interaction modulation by this compound derivatives.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide empirical data on the molecular structure, bonding, and electronic environment of a compound. Each technique offers unique insights that, when combined, allow for an unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For 4-Fluoropyrimidine-2,5-diamine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would be utilized for complete characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two amino groups (-NH₂) and the single aromatic proton at position 6. The amino protons would likely appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. The aromatic H-6 proton is anticipated to exhibit coupling to the adjacent fluorine atom (³JH-F), resulting in a doublet.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive tool for characterization. nih.govnih.govrsc.org A single resonance is expected for the fluorine atom at the C-4 position. This signal's multiplicity would be a doublet due to coupling with the H-6 proton, confirming their spatial relationship. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four unique carbon atoms in the pyrimidine (B1678525) ring. The carbon atom directly bonded to the fluorine (C-4) would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet, which is a definitive indicator of C-F bond presence. The other carbons (C-2, C-5, and C-6) would also show smaller long-range couplings to the fluorine atom.

Table 1: Predicted NMR Spectral Characteristics for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Expected MultiplicityCoupling Constant (J)Assignment
¹HVariable (Broad)Singlet--NH₂ (C-2)
¹HVariable (Broad)Singlet--NH₂ (C-5)
¹H7.5 - 8.5Doublet³JH-F ≈ 5-8 HzH-6
¹³C150 - 165Doublet¹JC-F ≈ 220-250 HzC-4
¹³C155 - 170Singlet/DoubletnJC-FC-2
¹³C120 - 135Singlet/DoubletnJC-FC-5
¹³C130 - 145Doublet²JC-F ≈ 15-25 HzC-6
¹⁹F-120 to -170Doublet³JH-F ≈ 5-8 HzF-4

Note: Predicted values are based on typical ranges for similar fluoropyrimidine structures and require experimental verification.

Infrared (IR) Spectroscopy in Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, aromatic, and carbon-fluorine bonds.

Key expected vibrational modes include:

N-H Stretching: Two or more sharp to medium bands in the 3500-3300 cm⁻¹ region, characteristic of the primary amino groups.

C-H Stretching: A weak to medium band above 3000 cm⁻¹ for the aromatic C-H stretch.

N-H Bending: A medium to strong band in the 1650-1580 cm⁻¹ region.

Aromatic C=N and C=C Stretching: Multiple sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹.

C-F Stretching: A very strong and characteristic absorption band in the 1250-1000 cm⁻¹ region, which is indicative of the carbon-fluorine bond. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3500 - 3300N-H Stretch (Amine)Medium
3100 - 3000Aromatic C-H StretchWeak
1650 - 1580N-H Bend (Amine)Medium-Strong
1620 - 1450C=N and C=C Ring StretchMedium-Strong
1250 - 1000C-F StretchStrong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov

For this compound (C₄H₅FN₄), the monoisotopic mass can be precisely calculated. HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that matches the calculated value to within a few parts per million (ppm), thus confirming the elemental composition. Standard mass spectrometry would also reveal a fragmentation pattern that can provide further structural information.

Table 3: Calculated Mass Data for this compound

FormulaSpeciesCalculated Exact Mass
C₄H₅FN₄[M]128.0502
C₄H₆FN₄⁺[M+H]⁺129.0579

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The pyrimidine ring in this compound acts as a chromophore. The presence of two amino groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyrimidine. The spectrum would likely display absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic system. researchgate.netmdpi.com The exact position of λmax can be influenced by the solvent polarity.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would unequivocally confirm the planarity of the pyrimidine ring and the specific positions of the fluorine and diamine substituents. Furthermore, it would reveal detailed information about the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amino groups, which govern the crystal packing. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular structure, stability, and properties. nih.gov Methods such as Density Functional Theory (DFT) are widely used to model molecules like this compound.

These computational studies can:

Predict Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.

Simulate Spectroscopic Data: Predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies. nih.gov Comparing these simulated spectra with experimental results can aid in signal assignment and structural confirmation.

Analyze Electronic Properties: Generate molecular orbital diagrams (e.g., HOMO and LUMO) and electrostatic potential maps. This information is valuable for understanding the molecule's reactivity, charge distribution, and potential sites for intermolecular interactions.

Table 4: Applications of Computational Modeling for this compound

Computational MethodApplicationInformation Obtained
Geometry Optimization (e.g., DFT)Predict 3D structureBond lengths, bond angles, dihedral angles
Frequency Calculation (e.g., DFT)Simulate IR spectrumVibrational modes and frequencies
NMR Calculation (e.g., GIAO method)Predict NMR spectraIsotropic shielding tensors, chemical shifts
Time-Dependent DFT (TD-DFT)Simulate UV-Vis spectrumElectronic transition energies, λmax
Molecular Orbital AnalysisAnalyze electronic structureHOMO/LUMO energies, electron density distribution

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to predict its binding mode within the active site of a target protein. This process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by a conformational search to identify the most energetically favorable binding pose. The scoring functions used in docking algorithms estimate the binding affinity, providing a preliminary assessment of the compound's potential inhibitory activity. For instance, in silico molecular docking can be used to predict the formation of a molecular complex and is a common technique in drug design. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by molecular docking. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions within the complex. For this compound, an MD simulation would typically be performed on the docked complex within a simulated physiological environment (e.g., solvated in a water box with ions). The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. Furthermore, MD simulations can elucidate the key amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations
ParameterDescriptionApplication to this compound
Binding Affinity (Docking Score)An estimation of the strength of the interaction between the ligand and the receptor.Predicts the potential of this compound to inhibit a specific target protein.
Binding ModeThe predicted orientation and conformation of the ligand within the receptor's binding site.Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the target.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein or ligand structures over time.Assesses the stability of the this compound-protein complex during an MD simulation.
Interaction EnergyThe calculated energy of interaction between the ligand and the protein, often decomposed into van der Waals and electrostatic components.Quantifies the strength of the non-covalent interactions driving the binding of this compound.

Binding Free Energy Calculations

To obtain a more quantitative prediction of the binding affinity, binding free energy calculations are performed. These calculations provide a more accurate estimation of the strength of the interaction between this compound and its target protein than the scoring functions used in molecular docking. Common methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. The binding free energy is typically calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand in their unbound states. All-atom molecular dynamics simulations followed by MM-GBSA energy analysis have been successfully used to estimate the binding free energies of pyrimidine dicarboxamide inhibitors. nih.gov Energetic analysis in such studies often reveals that binding affinity is driven by favorable van der Waals interactions and the burial of surface area upon complex formation. nih.gov

Table 2: Components of Binding Free Energy Calculations (MM/PBSA and MM/GBSA)
Energy ComponentDescription
ΔEMMThe change in molecular mechanics energy in the gas phase, including bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions.
ΔGsolvThe change in solvation free energy, which is composed of polar and nonpolar contributions.
ΔGpolarThe polar contribution to the solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
ΔGnonpolarThe nonpolar contribution to the solvation free energy, typically estimated from the solvent-accessible surface area (SASA).

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules like this compound. These calculations provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). Such studies on fluorinated pyrimidines have shown that the inclusion of fluorine atoms can significantly alter the electronic properties of the molecule, potentially improving its chemical stability and reactivity. mdpi.com

Key electronic properties that can be calculated for this compound include:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Mulliken Charge Analysis: Determination of the partial atomic charges on each atom, which helps in understanding electrostatic interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

These quantum chemical calculations are instrumental in understanding the intrinsic properties of this compound that govern its interactions with biological targets.

Prediction of Drug-Drug Interactions and P-gp Liability

The potential for a drug candidate to cause drug-drug interactions (DDIs) is a critical consideration in drug development. Many DDIs arise from the inhibition or induction of drug-metabolizing enzymes or transporters. P-glycoprotein (P-gp), an efflux transporter, plays a significant role in drug absorption and disposition and is a common source of DDIs. semanticscholar.org Computational models are increasingly used to predict whether a compound is a substrate or inhibitor of P-gp.

For this compound, in silico approaches can be used to assess its P-gp liability. These methods often involve the development of Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore models, and machine learning algorithms. nih.govacs.orgacs.org These models are trained on datasets of known P-gp substrates and inhibitors and use calculated molecular descriptors to predict the behavior of new compounds. acs.org

Key molecular properties that are often considered in the prediction of P-gp liability include:

Molecular weight

Lipophilicity (logP)

Number of hydrogen bond donors and acceptors

Polar surface area

Molecular shape and flexibility

Future Research and Translational Potential of this compound in Chemical Biology

The unique structural attributes of this compound, which combine a fluorine-substituted pyrimidine core with two reactive amine groups, position it as a compelling scaffold for future research in chemical biology and medicinal chemistry. While direct research on this specific molecule is nascent, extensive studies on related diaminopyrimidine and fluoropyrimidine analogs provide a strong foundation for predicting its translational potential. Future investigations are likely to focus on leveraging its distinct chemical properties to develop novel bioactive agents, biological probes, and multi-targeted therapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoropyrimidine-2,5-diamine?

The synthesis of fluorinated pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized via condensation of substituted benzyl chlorides with pyrimidine diamines under basic conditions (e.g., sodium methoxide) . For this compound, fluorination at the pyrimidine ring may require specialized reagents such as Selectfluor® or direct substitution using fluorinated precursors. Purification often employs recrystallization or column chromatography to isolate high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

  • Analytical Chromatography : HPLC or GC-MS to assess purity (>95% typically required for research use).
  • Spectroscopic Analysis : 1^1H/13^13C NMR to confirm substitution patterns and fluorine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C4_4H5_5FN4_4 for this compound) .

Q. What are the key stability considerations for storing fluorinated pyrimidine derivatives?

Fluorinated compounds are sensitive to moisture and light. Store this compound in airtight containers under inert gas (e.g., argon) at -20°C for long-term stability. Monitor degradation via periodic TLC or NMR, as hydrolytic cleavage of the fluorine substituent may occur under acidic/basic conditions .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The fluorine atom acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) suggest that fluorine’s electronegativity enhances regioselectivity at the C4 position. Experimental validation using Pd catalysts and aryl boronic acids is recommended to explore functionalization pathways .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidines?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in:

  • Assay Conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Protein Conformations : Use X-ray crystallography or molecular docking to validate binding modes. For example, quinazoline-2,5-diamine derivatives show target specificity for kinases like HPK1 when optimized for hydrophobic interactions .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Fluorine-18 (18^{18}F) labeling is feasible via nucleophilic aromatic substitution (SNAr) under mild conditions. Optimize reaction parameters (temperature, base) to achieve high radiochemical yield (>70%) and purity. Preclinical testing in tumor xenograft models is advised to evaluate pharmacokinetics .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Lipophilicity : Introduce alkyl/aryl groups at the amine positions to modulate LogP (measured via shake-flask method).
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Pyrimidine derivatives with electron-withdrawing groups (e.g., fluoro) often exhibit prolonged half-lives .

Methodological Resources

Q. What computational tools are recommended for predicting the bioactivity of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study target-ligand stability.
  • QSAR Models : Utilize platforms like Schrödinger or MOE to correlate structural descriptors (e.g., Hammett σ constants) with activity .

Q. How to design a SAR study for fluorinated pyrimidines targeting antimicrobial activity?

  • Scaffold Diversification : Synthesize analogs with varying substituents (e.g., Cl, Br, CF3_3) at the C2 and C5 positions.
  • Biological Screening : Test against Gram-positive/negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity).
  • Data Analysis : Apply hierarchical clustering to identify pharmacophore features critical for potency .

Notes on Evidence

  • Synthesis and purification methodologies are extrapolated from analogous pyrimidine derivatives .
  • Biological activity data are inferred from structurally related compounds (e.g., quinazoline-2,5-diamines) .
  • Safety and stability guidelines align with fluorinated heterocycles .

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